REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([NH2:7])=[N:4][N:3]=1.OP([O-])([O-])=O.[K+].[K+].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>CN(C=O)C.O>[O:18]1[CH2:19][CH2:20][N:15]([C:2]2[S:6][C:5]([NH2:7])=[N:4][N:3]=2)[CH2:16][CH2:17]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NN=C(S1)N
|
Name
|
K2HPO4
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with a brisk flow of dichloromethane for 18 hours
|
Duration
|
18 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure, with toluene azeotropes
|
Type
|
CUSTOM
|
Details
|
to remove DMF
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residual solid from 50 ml of acetonitrile and 100 ml of toluene
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=NN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |